molecular formula C21H26N4O4 B2373577 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea CAS No. 1207051-93-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea

Cat. No.: B2373577
CAS No.: 1207051-93-1
M. Wt: 398.463
InChI Key: GWKPZPYUCKOKLG-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea is a complex organic compound with a unique structure that combines a benzo[d][1,3]dioxole moiety, a piperazine ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the piperazine derivative using a urea linkage. This is typically done under mild conditions using a coupling reagent such as carbonyldiimidazole (CDI).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to the presence of the piperazine ring.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the piperazine ring and methoxyphenyl group but lacks the benzo[d][1,3]dioxole moiety.

    Benzo[d][1,3]dioxole Derivatives: Compounds like safrole and piperonyl butoxide share the benzo[d][1,3]dioxole moiety but differ in other functional groups.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea is unique due to the combination of the benzo[d][1,3]dioxole moiety, piperazine ring, and urea linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-27-18-5-3-2-4-17(18)25-12-10-24(11-13-25)9-8-22-21(26)23-16-6-7-19-20(14-16)29-15-28-19/h2-7,14H,8-13,15H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKPZPYUCKOKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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